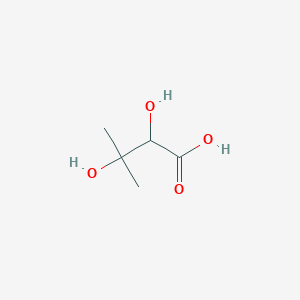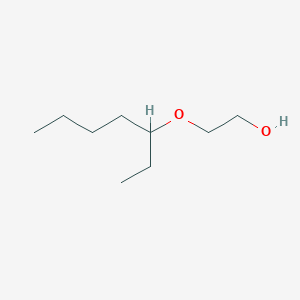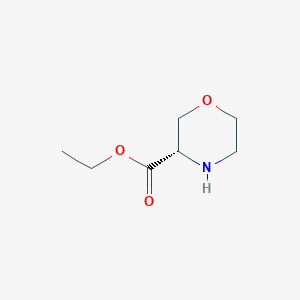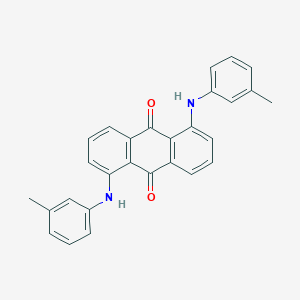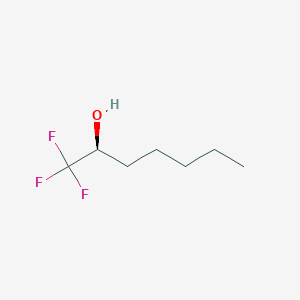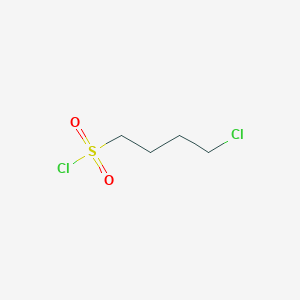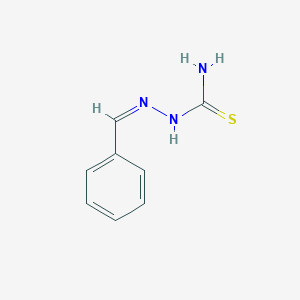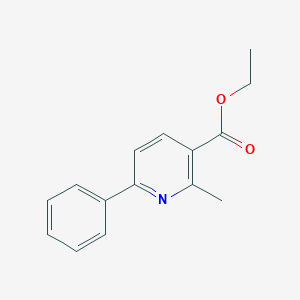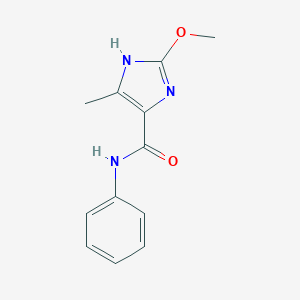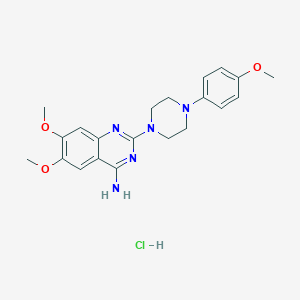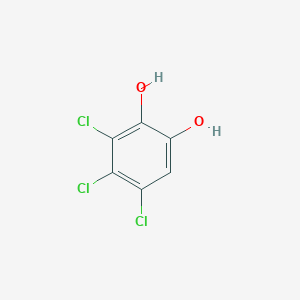
3,4,5-Trichlorocatechol
Overview
Description
3,4,5-Trichlorocatechol, also known as trichlorocarvacrol, is a naturally occurring organochlorine compound found in various plants, including the Myrtaceae family. It is a colorless, volatile liquid with a characteristic smell, and is used in a variety of applications, including as a preservative and as a pesticide. Trichlorocatechol is a potent antimicrobial agent, and has been used in laboratory experiments to study the effects of chlorinated compounds on bacteria, fungi, and other microorganisms.
Scientific Research Applications
Dechlorination by Anaerobic Bacteria
Research has shown that stable anaerobic cultures can dechlorinate certain chlorocatechols, including 3,4,5-trichlorocatechol. These cultures demonstrate a high specificity for dechlorination, with varying resistance among different chlorocatechols. Notably, this compound was converted to dichlorocatechol isomers under these conditions. The study highlights the potential role of anaerobic bacteria in environmental dechlorination processes and the specificity of their action on different chlorinated compounds (Allard et al., 1991).
Transformations in Anaerobic Environments
A study involving anaerobic bacterial consortia enriched with different substrates investigated the transformation of chloroveratroles, chloroguaiacols, and chlorocatechols, including this compound. The research demonstrated selective dechlorination, forming dichlorocatechols from trichlorocatechol. This study provides insight into the transformations of chlorinated compounds in anaerobic sediments and their environmental impact (Neilson et al., 1987).
Role of Sulfate Concentration in Dechlorination
Another study found that sulfate concentration in the growth medium of anaerobic enrichment cultures affects the dechlorination of this compound. The research showed that different dichlorocatechol isomers were produced under varying conditions, indicating the complexity and variability of dechlorination processes in natural environments (Allard et al., 1992).
Halogen Bonding in Crystal Structures
Halogen bonding plays a significant role in determining the crystal structure of chlorinated compounds, including 3,4,5-trichlorophenol. Understanding these interactions is crucial for the study of these compounds' properties and their transformations (Mukherjee & Desiraju, 2011).
Biotransformation in Sediments
Research on the biotransformation of chloroguaiacols, chlorocatechols, and chloroveratroles in sediments revealed the occurrence and transformation of these compounds, including 3,4,5-trichloroguaiacol, in freshwater and brackish water sediments. This study underscores the importance of biological processes in mediating the transformations of these compounds in aquatic environments (Remberger et al., 1986).
Photolytic Conversion and Aquatic Toxicity
A study on the photolytic degradation of chlorophenolic substances, including the conversion of 2,4,6-trichlorophenol to 3,5-dichlorocatechol, highlighted the increased toxic effects of the photolytic products on aquatic organisms. This research sheds light on the environmental impact of photolytic transformations of chlorinated compounds (Svenson & Hynning, 1997).
Mechanism of Action
Target of Action
The primary target of 3,4,5-Trichlorocatechol is DNA . This compound, a catechol derivative of pentachlorophenol, interacts with DNA and induces oxidative DNA lesions .
Mode of Action
This compound interacts with its target, DNA, by inducing oxidative lesions . This interaction results in changes at the molecular level, leading to the formation of oxidative DNA lesions .
Result of Action
The primary result of the action of this compound is the induction of oxidative DNA lesions . This can lead to cytotoxicity and potentially contribute to the development of diseases like cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsAdditionally, safety data sheets suggest avoiding exposure to dust, fume, gas, mist, spray, and vapors of the compound .
Safety and Hazards
When handling 3,4,5-Trichlorocatechol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to avoid letting the chemical enter drains .
properties
IUPAC Name |
3,4,5-trichlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2/c7-2-1-3(10)6(11)5(9)4(2)8/h1,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTDYIMYZIMPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074060 | |
| Record name | 3,4,5-Trichlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25167-84-4, 56961-20-7 | |
| Record name | Pyrocatechol, trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trichlorocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trichlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the environmental significance of 3,4,5-Trichlorocatechol?
A1: this compound is a significant environmental contaminant found in effluents from bleached kraft pulp mills [, ]. It arises from the breakdown of lignin during the bleaching process and can persist in the environment, posing risks to aquatic life.
Q2: How does the chemical structure of this compound influence its persistence in the environment?
A2: Research suggests that the bioavailability of this compound plays a critical role in its persistence []. While microorganisms can degrade solvent-extractable forms, those associated with sediment organic matter are less accessible []. Additionally, chloroguaiacols covalently bound to lignin residues, potential precursors to this compound, are resistant to microbial degradation [].
Q3: What are the dechlorination products of this compound?
A4: The dechlorination pathway of this compound by anaerobic bacteria is specific and can lead to different products depending on the microbial community and environmental conditions. Studies have identified 3,5-dichlorocatechol and 3,4-dichlorocatechol as potential dechlorination products [, ].
Q4: Is this compound toxic?
A5: this compound exhibits toxicity to juvenile rainbow trout []. Research also suggests that the toxicity of chlorocatechols, including this compound, is linked to their membrane toxicity, specifically their ability to act as uncouplers of oxidative phosphorylation in a manner dependent on the degree of chlorination [].
Q5: How does the presence of copper ions affect the toxicity of this compound?
A6: Interestingly, copper ions exhibit a complex interaction with the toxicity of this compound. While copper increases the toxicity of less chlorinated catechols, it decreases the toxicity of this compound and other highly chlorinated catechols. This phenomenon is attributed to copper's influence on the uncoupling activity of these compounds [].
Q6: What is the aqueous solubility of this compound?
A7: The aqueous solubility of this compound has been experimentally determined at 25°C []. This information is crucial for understanding its fate and transport in aquatic environments.
Q7: Can this compound be used as a tracer for studying pulp mill effluent dispersion?
A8: While this compound is present in kraft pulp mill effluents, its suitability as a tracer for dispersion studies might be limited. Other components, like di- and tri-chloroacetic acids, have been suggested as potentially more appropriate tracers due to their higher abundance and lower volatility [].
Q8: What analytical techniques are used to study this compound?
A9: Various analytical methods are employed to study this compound. Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used for identification and quantification in environmental samples [, , ]. High-performance liquid chromatography (HPLC) with UV detection is also employed for determining aqueous solubility [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



